Manganese(II) methoxide
Description
Contextualization within Modern Metal Alkoxide Chemistry
Transition metal alkoxides are a class of coordination complexes featuring one or more alkoxide (RO⁻) ligands bound to a metal center. wikipedia.org These compounds are pivotal in chemistry, serving as catalysts and as precursors for advanced materials through processes like the sol-gel method. wikipedia.org They are typically prepared through several synthetic routes, with a common method being the metathesis reaction between a metal halide and a sodium alkoxide. wikipedia.org For instance, Manganese(II) methoxide (B1231860) can be synthesized from the reaction of a manganese(II) halide, such as manganese(II) chloride, with sodium methoxide.
The reactivity of metal alkoxides is characterized by several key transformations. They are susceptible to hydrolysis, which can lead to the formation of metal oxides, a foundational reaction for material synthesis. wikipedia.org Furthermore, they can undergo transesterification, where one alkoxide group is exchanged for another, allowing for the fine-tuning of the compound's properties. The formation of oxo-alkoxides, which contain both oxo (O²⁻) and alkoxide ligands, is another common reaction, often occurring through hydrolysis or ether elimination. wikipedia.org Manganese(II) methoxide and its derivatives actively participate in these characteristic reactions, making them versatile building blocks in synthetic chemistry.
Significance of Manganese in Advanced Inorganic and Organometallic Systems
Manganese is a first-row transition metal that holds a significant position in chemistry due to its abundance, low cost, and relatively low toxicity compared to other metals. wikipedia.orgwikipedia.org A key feature of manganese is its ability to exist in a wide range of oxidation states, from -3 to +7, which underpins its versatile redox behavior in chemical transformations. wikipedia.orgrsdjournal.orgallen.in The +2 oxidation state is particularly common and stable, characterized by a high-spin d⁵ electron configuration that results in pale pink colors for many of its simple salts. wikipedia.org
In the realm of organometallic chemistry, manganese(II) compounds are distinct from those of many other transition metals. rsc.org The bond between a manganese(II) center and a carbon atom exhibits a high degree of ionic character, making its reactivity more comparable to that of organomagnesium (Grignard) or organozinc compounds. wikipedia.orgrsc.org This unique reactivity has been harnessed for various applications in selective organic synthesis. rsc.org The development of "activated manganese," produced by reducing manganese(II) chloride, further enhances its utility in synthetic reactions like the Barbier reaction. wikipedia.org The multifaceted nature of manganese, from its role in bioinorganic chemistry to its application in industrial catalysis and materials science, establishes it as a metal of profound scientific interest. rsdjournal.orgontosight.ai
Comparative Reactivity of Manganese(II) Systems
| Compound/System | Key Characteristic | Comparison/Contrast |
|---|---|---|
| Organomanganese(II) Reagents | High ionic character of the Mn-C bond; nucleophilic carbon. wikipedia.orgrsc.org | Reactivity is comparable to organomagnesium and organozinc compounds. wikipedia.org |
| Manganocene (Mn(C₅H₅)₂) | High-spin complex. wikipedia.org | Contrasts with its neighbor iron, which forms the air-stable, low-spin ferrocene. wikipedia.org |
| Mn(II) Oxidation State | Stable d⁵ configuration, often forming high-spin complexes. wikipedia.org | The faint color of Mn(II) compounds is due to spin-forbidden d-d transitions. wikipedia.org |
Current and Emerging Research Trajectories of this compound Derivatives
Recent research has illuminated the role of this compound and its derivatives as sophisticated precursors for advanced materials and complex molecular structures. A significant research trajectory involves their use in the synthesis of multinuclear manganese-oxo clusters and heterometallic alkoxides.
One major area of focus is the creation of precursors for functional oxide nanomaterials. Researchers have successfully used manganese alkoxides, such as manganese 2-methoxyethoxide, in the direct reaction with metallic lanthanides to synthesize heterometallic 3d-4f oxo-alkoxide clusters. nih.gov These complex clusters, like [La₄Mn₂(μ₆-O)(μ₃-OR)₈(HOR)₄Cl₆], serve as single-source precursors that can be converted at high temperatures into binary metal oxides with important structures like perovskites (e.g., LaMnO₃, GdMnO₃). nih.gov This method provides a valuable platform for creating advanced materials with potential magnetic and catalytic applications. nih.gov
Another emerging trend is the use of methoxide ligands in concert with carboxylates to construct specific manganese-oxo nanoclusters. rsc.org Recent studies have shown that employing methoxide and carboxylate ligands allows for the isolation of new Mn(II)/Mn(III) oxo nanoclusters assembled from multiple [Mn₄O₄] cubane (B1203433) units. rsc.org These clusters, in turn, act as highly effective precursors for the preparation of high-quality, monodisperse manganese oxide (Mn₃O₄) nanocrystals through simple colloidal synthesis. rsc.org This work demonstrates that the structure of the molecular precursor can direct the morphology of the resulting nanomaterial.
Furthermore, research continues into the fundamental coordination chemistry of manganese(II) alkoxides. Studies on the synthesis of novel homo- and hetero-leptic alkoxometallates of manganese(II) are expanding the library of available compounds. niscpr.res.in These materials, such as [Mn{Zr₂(OPrⁱ)₉}₂] and [(BuᵗO)Mn{Al(OBuᵗ)₄}], are being investigated as potential precursors for ceramic materials, highlighting the ongoing exploration of manganese alkoxides in materials science. niscpr.res.in The synthesis of manganese(III) alkoxide and hydroxide (B78521) complexes from Mn(II) precursors is also an active area, with studies focusing on their reactivity, including their ability to perform hydrogen-atom transfer reactions. nih.gov
Emerging Research Applications of this compound Derivatives
| Derivative/System | Application | Research Finding |
|---|---|---|
| Manganese 2-methoxyethoxide | Precursor for heterometallic 3d-4f oxo-alkoxide clusters. nih.gov | Enables synthesis of binary oxide nanomaterials like LaMnO₃ and GdMnO₃. nih.gov |
| Mn-oxo clusters with methoxide ligands | Precursor for monodisperse manganese oxide nanocrystals. rsc.org | The structure of the cluster precursor influences the morphology of the resulting Mn₃O₄ nanocrystals. rsc.org |
| Hetero bimetallic alkoxides of Mn(II) | Precursors for ceramic materials. niscpr.res.in | Synthesis of novel compounds like [Mn{Al(OBuᵗ)₄}₂] and [Mn{Zr₂(OPrⁱ)₉}₂] for materials applications. niscpr.res.in |
| Mn(III) alkoxide/hydroxide complexes | Catalysis and reactivity studies. nih.gov | Water-soluble Mn(III)OH complexes derived from Mn(II) can promote aerobic hydrogen-atom transfer. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
manganese(2+);methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3O.Mn/c2*1-2;/h2*1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRCVPINUNHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436826 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7245-20-7 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Strategies
Direct Synthetic Routes for Manganese(II) Methoxide (B1231860) and Related Complexes
Direct synthesis methods provide the most straightforward pathways to manganese(II) methoxide and its derivatives. These routes typically involve the reaction of a manganese source with methanol (B129727) or a methoxide salt.
A common and direct method for preparing this compound involves the reaction of manganese salts with methanol. For instance, manganese(II) acetate (B1210297) can react with methanol to yield this compound. smolecule.com This reaction is often conducted under controlled conditions to drive the equilibrium towards the product. Another approach involves the reaction of manganese(II) chloride with sodium methoxide in methanol. nih.gov The choice of the manganese salt can influence the reaction conditions and the purity of the final product. For example, using manganese(II) acetate tetrahydrate in ethanol (B145695) has been employed in the synthesis of manganese complexes, where methanol molecules can replace the acetate groups. uc.pt The reaction of manganese(II) nitrate (B79036) with acetic anhydride (B1165640) can be used to produce the anhydrous form of manganese(II) acetate, which can then be used in subsequent reactions. lookchem.com
The following table summarizes some direct synthetic routes using manganese salts:
| Manganese Salt | Reactant | Solvent | Product | Reference |
| Manganese(II) acetate | Methanol | - | This compound | smolecule.com |
| Manganese(II) chloride | Sodium methoxide | Methanol | This compound | nih.gov |
| Manganese(II) acetate tetrahydrate | Ligand | Ethanol | Manganese complex with methoxide ligands | uc.pt |
| Manganese(II) nitrate | Acetic anhydride | - | Anhydrous Manganese(II) acetate | lookchem.com |
Organometallic precursors offer alternative routes to this compound and its complexes. These methods often involve the use of manganese carbonyls or other organomanganese compounds. For instance, the methanolysis of certain organometallic compounds containing zinc and manganese can yield a tetrameric zinc methoxide cluster with terminal Mn(CO)5 groups. d-nb.info
Ligand coordination strategies are also employed to synthesize manganese(II) complexes with methoxide or other alkoxide ligands. The reaction of a potassium salt of a cyclopentadienyl-phosphine ligand with MnX2 (X = Cl, Br) yields dimeric manganese(II) halide complexes. scispace.comrsc.org These halide complexes can then serve as precursors for other derivatives. For example, the reaction of [LMn(μ-Cl)]2 with NaNH2 or MeMgCl affords amido-bridged and methyl-bridged complexes, respectively. scispace.com The use of specific ligands can influence the coordination environment and nuclearity of the resulting manganese complex. For example, the synthesis of manganese(II) complexes with N,O-donor ligands can lead to the formation of oxo-bridged clusters. universiteitleiden.nl
The following table provides examples of organometallic and ligand-based synthetic strategies:
| Precursor/Ligand | Reactant | Product | Reference |
| Zn[Mn(CO)5]2 | Methanol | Tetrameric zinc methoxide cluster with Mn(CO)5 groups | d-nb.info |
| Potassium salt of cyclopentadienyl-phosphine ligand | MnX2 (X = Cl, Br) | [LMn(μ-X)]2 | scispace.comrsc.org |
| [LMn(μ-Cl)]2 | NaNH2 | [LMn(μ-NH2)]2 | scispace.com |
| [LMn(μ-Cl)]2 | MeMgCl | [LMn(μ-Me)]2 | scispace.com |
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. Green synthesis approaches for manganese-containing nanoparticles, including oxides, have been explored using plant extracts. iau.irnih.govjwent.net For instance, manganese dioxide nanoparticles have been synthesized using a sol-gel method with a methanolic extract of Sapindus mukorossi. jwent.net Another green method involves the use of Simarouba Glauca leaf extract to prepare Mn3O4 nanoparticles from manganese(II) acetate. iau.iriau.ir While these methods primarily focus on manganese oxides, they highlight a trend towards more sustainable chemical synthesis that could potentially be adapted for manganese alkoxides. A highly efficient and selective catalytic method for the methoxymethylation of primary amides using methanol under Mn(I) catalysis has also been reported as a green and sustainable protocol. rsc.orgrsc.org
Ligand Exchange and Transalkoxylation Pathways for Manganese Alkoxides
Ligand exchange and transalkoxylation reactions are versatile methods for synthesizing a variety of manganese alkoxides from a common precursor. These reactions involve the replacement of one alkoxide ligand with another. For example, stable and homogeneous alkoxide precursor solutions of manganese ethoxyethoxide have been synthesized through a ligand exchange reaction of manganese ethoxide with 2-ethoxyethanol. cambridge.org This approach allows for the preparation of alkoxides that may be difficult to synthesize directly.
Transalkoxylation is particularly useful for preparing manganese alkoxides with bulkier or more complex alcohol moieties. The reaction is typically driven by the removal of the more volatile alcohol. While specific examples for this compound are not extensively detailed in the provided context, the principle is a fundamental aspect of alkoxide chemistry. The reactivity of dimeric manganese alkoxide complexes in catalytic C-N bond cleavage of amides to esters has been reported, suggesting the involvement of alkoxide exchange in the catalytic cycle. rsc.org
Strategies for Controlling Purity and Oligomeric States in Synthesis
The purity and oligomeric state of this compound are critical for its reactivity and subsequent applications. The presence of impurities, such as water or other manganese species, can significantly affect its performance. The oligomeric state, which refers to the aggregation of monomeric units, can also influence its solubility and reactivity.
Controlling these factors often begins with the choice of starting materials and reaction conditions. The use of anhydrous manganese salts and dry solvents is crucial to prevent the formation of hydroxides or hydrated species. wiley-vch.de The solubility of manganese halides in ethereal solvents, for instance, varies significantly, which can impact the reaction medium. wiley-vch.de
The nature of the ligands used can also play a significant role in determining the structure and nuclearity of the resulting manganese complexes. For instance, the reaction of manganese(II) acetate with certain ligands can lead to the formation of hexanuclear or octanuclear manganese-oxo clusters. universiteitleiden.nl The use of chelating ligands, such as cyclopentadienyl-phosphine ligands, can lead to the formation of stable dimeric complexes. scispace.com The choice of solvent can also influence the final product, as seen in the recrystallization process of a mononuclear manganese complex leading to different polynuclear clusters depending on the solvent used. universiteitleiden.nl
Advanced Techniques for Isolation and Handling of Moisture-Sensitive this compound Compounds
This compound and many of its derivatives are highly sensitive to moisture and air. Therefore, their isolation and handling require specialized techniques to maintain their integrity. Standard inert-atmosphere techniques, such as the use of a glovebox or Schlenk line, are essential for all manipulations.
Solvents must be rigorously dried and deoxygenated before use. The isolation of the final product is typically achieved by filtration under an inert atmosphere, followed by washing with a dry, non-coordinating solvent to remove any soluble impurities. The product is then dried under vacuum to remove any residual solvent.
For characterization, techniques that can be performed under an inert atmosphere are preferred. This includes solid-state techniques like X-ray crystallography, which can provide definitive structural information, including the oligomeric state. Solution-state characterization, such as NMR spectroscopy, can also be performed using sealed NMR tubes prepared in a glovebox.
Advanced Structural and Electronic Elucidation Methodologies
High-Resolution X-ray Diffraction for Polymorphic and Extended Network Determination
Furthermore, XRD is the primary tool for identifying and characterizing polymorphism, the existence of multiple crystalline forms of the same compound. Different polymorphs of Manganese(II) methoxide (B1231860) could exhibit distinct physical properties, and their formation can be influenced by synthesis conditions. Powder XRD (PXRD) is employed to analyze bulk crystalline samples, confirm phase purity, and identify known polymorphs by comparing the experimental diffraction pattern to reference data.
Table 1: Illustrative Crystallographic Data for a Generic Mn(II) Coordination Polymer
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry elements present in the unit cell. |
| a (Å) | 8.541 | The dimensions of the unit cell. |
| b (Å) | 12.334 | |
| c (Å) | 9.876 | |
| β (°) | 105.3 | The angle of the unit cell for non-orthogonal systems. |
| Mn-O Bond Length (Å) | 2.15 - 2.25 | Provides direct insight into the coordination environment. |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Coordination Environment and Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful probe of the local coordination environment and bonding within Manganese(II) methoxide. These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to the atomic masses and the strength of the chemical bonds.
For Mn(OCH₃)₂, the spectra would be characterized by several key vibrational modes:
Mn-O Stretching Vibrations: These typically appear in the low-frequency region of the spectrum (ca. 400-600 cm⁻¹) and are a direct probe of the manganese-oxygen bond. The frequency of these modes can distinguish between terminal and bridging methoxide ligands.
C-O Stretching Vibrations: Occurring around 1000-1100 cm⁻¹, the position of this band is sensitive to the coordination mode of the methoxide group.
C-H Stretching and Bending Vibrations: These are characteristic of the methyl group and appear in the higher frequency regions of the spectra.
By analyzing the number, position, and intensity of these bands, detailed information about the local symmetry of the Mn(II) site and the nature of the Mn-O-C linkage can be inferred. nih.gove3s-conferences.org
Table 2: Typical Vibrational Frequencies for Metal-Methoxide Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Significance |
|---|---|---|
| ν(Mn-O) | 400 - 600 | Directly probes the metal-ligand bond; sensitive to coordination number and geometry. e3s-conferences.org |
| ν(C-O) | 1000 - 1100 | Indicates the nature of the alkoxide bonding (terminal vs. bridging). |
| ρ(CH₃) | 1100 - 1200 | Methyl rocking modes, characteristic of the ligand backbone. |
| δ(CH₃) | 1400 - 1500 | Symmetric and asymmetric methyl bending modes. |
| ν(C-H) | 2800 - 3000 | Methyl C-H stretching modes. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Spin States and Electronic Configuration
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an exceptionally sensitive technique for studying paramagnetic species such as Manganese(II). The Mn(II) ion has a high-spin d⁵ electronic configuration, resulting in a total electron spin of S = 5/2. nih.govacademie-sciences.fr The EPR spectrum of such a system is rich in information.
The spectrum's appearance is dominated by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which lift the degeneracy of the spin sublevels even in the absence of an external magnetic field. The magnitude of these parameters is highly sensitive to the symmetry and nature of the ligand field around the Mn(II) ion, making EPR a powerful tool for probing the coordination geometry. acs.orgresearchgate.net
Additionally, the electron spin interacts with the nuclear spin of the ⁵⁵Mn isotope (I = 5/2, 100% natural abundance), leading to a characteristic hyperfine splitting. For the central |+1/2⟩ ↔ |-1/2⟩ transition, this typically results in a sextet of lines, which is a hallmark of a mononuclear Mn(II) species. nih.gov High-field EPR can further resolve complex spectra and allow for a more accurate determination of the spin Hamiltonian parameters. acs.org
Table 3: Representative Spin Hamiltonian Parameters for High-Spin Mn(II) Complexes
| Parameter | Typical Value Range | Information Derived |
|---|---|---|
| g-value | ~2.00 | Reflects the electronic environment; close to the free-electron value for Mn(II). nih.gov |
| Axial ZFS (D) | 0.1 - 1.0 cm⁻¹ | Measures the axial distortion from cubic symmetry. acs.org |
| Rhombic ZFS (E) | 0 - D/3 | Measures the rhombic (in-plane) distortion from axial symmetry. acs.org |
| Hyperfine Coupling (A) | 80 - 100 G (240 - 300 MHz) | Measures the interaction between electron and ⁵⁵Mn nuclear spin; indicates the degree of covalency. nih.gov |
X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Structure and Oxidation State Probing
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information on the oxidation state and local coordination environment of the manganese atoms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The Mn K-edge XANES spectrum is highly sensitive to the oxidation state of manganese; the absorption edge shifts to higher energies as the oxidation state increases. anl.gov For this compound, the edge position would be characteristic of the +2 oxidation state. acs.orgsoton.ac.uk The intensity and shape of pre-edge features in the XANES spectrum are related to the coordination geometry (e.g., distinguishing between tetrahedral and octahedral environments). anl.gov
The EXAFS region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides precise, quantitative information about the local structure, including:
Bond Distances: The Mn-O bond lengths can be determined with high accuracy (typically ±0.02 Å).
Coordination Numbers: The number of nearest-neighbor oxygen atoms can be determined.
Higher Coordination Shells: Information on second-shell neighbors, such as Mn-Mn distances in oligomeric or polymeric structures, can also be extracted. rsc.orgacs.org
Table 4: Example of Structural Parameters from EXAFS for a Mn(II)-Oxygen Environment
| Scattering Path | Coordination Number (N) | Distance (R, Å) | Information Provided |
|---|---|---|---|
| Mn-O | 6 | 2.18 | Defines the first coordination shell, indicating octahedral geometry. acs.org |
| Mn-Mn | 1-2 | ~3.30 | Indicates the presence of bridging ligands forming a dimeric or polymeric structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Solution Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like this compound presents unique challenges and opportunities. The presence of unpaired electrons on the Mn(II) center causes large shifts in the NMR resonances (paramagnetic shifts) and significant line broadening of signals from nearby nuclei, such as the ¹H and ¹³C of the methoxide ligands. tamu.edu
While this broadening can obscure fine details like spin-spin coupling, it also provides valuable information. The observation of severely broadened and shifted proton and carbon signals for the methoxide groups compared to a diamagnetic analogue (e.g., zinc methoxide) or free methanol (B129727) confirms the coordination of the methoxide ligand to the paramagnetic Mn(II) center. The magnitude of the paramagnetic shift and the relaxation rate (related to the line width) are dependent on the distance between the nucleus and the manganese ion, providing structural insights. Variable-temperature NMR studies can also be employed to investigate the dynamics of ligand exchange processes in solution.
Mass Spectrometric Techniques for Oligomeric and Cluster Species Characterization
Mass spectrometry (MS) is an essential tool for characterizing the molecular weight and composition of this compound species, particularly in solution or the gas phase. Due to the tendency of metal alkoxides to form oligomers, MS can identify the nuclearity of these species.
Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are well-suited for analyzing non-volatile coordination compounds. These methods can detect intact molecular ions or characteristic fragments of oligomeric species, such as [Mn₂(OCH₃)₃]⁺ or [Mn₃(OCH₃)₅]⁺. The resulting mass spectrum provides a distribution of the different oligomeric and cluster species present. High-resolution mass spectrometry can confirm the elemental composition of these species through exact mass measurements and analysis of the characteristic isotopic pattern of manganese. rsc.orgresearchgate.netnih.gov
Reactivity and Reaction Mechanism Studies
Alcoholysis, Transesterification, and Alkoxide Exchange Reactions
Manganese(II) methoxide (B1231860) can participate in alcoholysis and transesterification reactions, which involve the exchange of its methoxide group with other alkoxide groups. These reactions are typically driven by the relative concentrations of the alcohols and the stability of the resulting alkoxide species.
In a typical alkoxide exchange reaction, Manganese(II) methoxide reacts with a different alcohol (R'OH) in an equilibrium process to form a new Manganese(II) alkoxide and methanol (B129727).
General Reaction: Mn(OCH₃)₂ + 2 R'OH ⇌ Mn(OR')₂ + 2 CH₃OH
This equilibrium can be shifted towards the products by using the alcohol R'OH as the solvent or by removing the methanol byproduct.
Similarly, this compound can act as a catalyst in transesterification reactions, facilitating the conversion of one ester to another. masterorganicchemistry.comyoutube.com The mechanism under basic conditions, which is relevant here, involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com If the alkoxide of the base does not match the alkoxy group of the ester, a transesterification reaction can occur, leading to a change in the ester's structure. youtube.com
The process proceeds through a two-step addition-elimination mechanism:
Nucleophilic Addition: The methoxide ion (or another alkoxide generated via exchange) attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.
Elimination: The original alkoxy group of the ester is eliminated, regenerating the carbonyl and forming the new ester.
| Reaction Type | Reactants | Products | Key Conditions |
|---|---|---|---|
| Alkoxide Exchange | Mn(OCH₃)₂ + Ethanol (B145695) (C₂H₅OH) | Mn(OC₂H₅)₂ + Methanol (CH₃OH) | Ethanol as solvent; equilibrium process. |
| Transesterification (Catalysis) | Ethyl Acetate (B1210297) + Methanol | Methyl Acetate + Ethanol | Catalytic amount of Mn(OCH₃)₂. |
Reactions with Organic Substrates and Ligands
This compound displays diverse reactivity towards a variety of organic compounds and ligands, participating in insertion reactions, redox chemistry, and ligand substitution.
While direct C-C coupling pathways involving this compound are not extensively documented, analogous manganese(II) alkoxide complexes have been shown to catalyze reactions involving the cleavage and formation of bonds to carbonyl groups. For instance, a dinuclear manganese(II) ethoxide complex, a close structural analogue, has been identified as a catalytically active species for the alcoholysis of tertiary amides to form esters. nih.gov
The proposed mechanism suggests that the reaction is initiated by the coordination of the amide to one of the manganese centers. This is followed by a rate-determining step where the alkoxide ligand performs a nucleophilic attack on the amide's carbonyl carbon. nih.gov This leads to the cleavage of the C-N bond and the formation of an ester. nih.gov This reactivity highlights the potential of the methoxide ligand in this compound to act as a potent nucleophile for cleaving stable functional groups.
The redox chemistry of the manganese center is a defining feature of its reactivity. The Mn(II) state is a d⁵ system and is generally the most stable oxidation state of manganese in solution under acidic conditions. scispace.com However, under basic conditions, such as those provided by the methoxide ligand, Mn(II) is readily oxidized to the Mn(III) state. scispace.com
The oxidation of Mn(II) to Mn(III) can proceed in the presence of oxidants like molecular oxygen or hydrogen peroxide. scispace.comnih.gov The resulting Mn(III) species is a powerful oxidizing agent itself but can be unstable in solution, often undergoing disproportionation to yield Mn(II) and Mn(IV), typically in the form of manganese dioxide (MnO₂). scispace.comk-state.edu
Key Redox Reactions:
Oxidation: 4Mn²⁺ + O₂ + 2H₂O → 4Mn³⁺ + 4OH⁻ scispace.com
Disproportionation: 2Mn³⁺ → Mn²⁺ + Mn⁴⁺ scispace.com
This redox activity is central to the catalytic applications of manganese complexes in various oxidation reactions, including the oxidation of secondary alcohols. researchgate.net Mechanistic studies suggest that these reactions can proceed via hydrogen atom abstraction by a high-valent manganese-oxo species formed in situ. researchgate.net
| Process | Initial Mn Oxidation State | Final Mn Oxidation State(s) | Common Reagents/Conditions |
|---|---|---|---|
| Oxidation | +2 | +3 | O₂, H₂O₂, alkaline conditions scispace.com |
| Disproportionation | +3 | +2 and +4 | Often occurs spontaneously in solution scispace.comk-state.edu |
| Reduction | +4 (as MnO₂) | +2 | Acidic conditions, presence of reducing agents researchgate.net |
Ligand substitution reactions are fundamental to the coordination chemistry of this compound. The methoxide ligand or associated solvent molecules (like methanol) can be readily replaced by other donor ligands. researchgate.net This allows for the synthesis of a wide array of manganese(II) coordination complexes with tailored properties.
Common substituting ligands include nitrogen-donor heterocycles such as pyridine, 2,2'-bipyridine, and 1,10-phenanthroline. researchgate.netmdpi.com The reaction of a manganese(II) source with these ligands in a methanolic solution often leads to the formation of stable, crystalline complexes where the N-donor ligands are directly coordinated to the Mn(II) center. mdpi.com For instance, complexes with a distorted octahedral MnN₂O₄ coordination sphere have been synthesized, incorporating two N-donor pyridine ligands, two monodentate carboxylato ligands, and two oxygen-donor molecules (water or methanol). mdpi.com
The dynamics of these substitutions can vary greatly, with Mn(II) complexes generally exhibiting fast ligand exchange rates due to the absence of crystal field stabilization energy (CFSE) for a high-spin d⁵ ion. libretexts.org
| Incoming Ligand | Example of Resulting Complex Core | Coordination Geometry | Reference |
|---|---|---|---|
| Pyridine | [Mn(Py)₂(NSAID)₂(H₂O)(CH₃OH)] | Distorted Octahedral | mdpi.com |
| 2,2'-Bipyridine | [Mn(Bipy)(i-Bu₂PS₂)₂] | Distorted Octahedral (MnN₂S₄) | researchgate.net |
| 1,10-Phenanthroline | [Mn(Phen)(SSi(OBuᵗ)₃)₂(MeOH)] | Monometallic | researchgate.net |
Reactivity Towards Inorganic Compounds and Materials
This compound's reactivity extends to inorganic substrates. As a strong base, it will react readily with proton sources, including inorganic acids, in neutralization reactions. It also reacts with water in a hydrolysis process, which can lead to the formation of manganese(II) hydroxide (B78521) and ultimately, upon exposure to air, various manganese oxides.
Its interaction with reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) is particularly noteworthy. The reaction between Mn(II) and H₂O₂ is a key step in manganese-based redox cycles, leading to the oxidation of the manganese center. nih.gov This reactivity is fundamental to the role of manganese in biological systems and its application in catalytic oxidation processes. Furthermore, this compound can serve as a precursor for the synthesis of inorganic manganese-containing materials, such as manganese oxides, through controlled decomposition or sol-gel processes.
Mechanistic Investigations of Thermal and Photochemical Transformations
The thermal decomposition of manganese compounds typically leads to the formation of various manganese oxides, with the specific phase depending on the temperature and atmospheric conditions. osti.govresearchgate.net Studies on the thermal transformation of amorphous manganese oxide nanoparticles provide a model for the potential solid-state products of this compound decomposition. osti.govresearchgate.net
Upon heating in an inert atmosphere, a sequence of reductions and phase transformations is expected:
Initial decomposition would likely yield an amorphous manganese oxide material.
At intermediate temperatures (~475-500 °C), crystallization to Mn₂O₃ (bixbyite) may occur. osti.govresearchgate.net
As the temperature increases further (~820-1010 °C), Mn₂O₃ is reduced to Mn₃O₄ (hausmannite). osti.govresearchgate.net
At very high temperatures (~1145 °C), further reduction can lead to the formation of MnO (manganosite). osti.govresearchgate.net
These transformations are irreversible and involve the loss of oxygen or, in the case of the methoxide, organic byproducts. osti.gov
| Temperature Range (approx.) | Dominant Manganese Oxide Phase | Associated Process |
|---|---|---|
| ~500 °C | Mn₂O₃ | Crystallization and initial reduction |
| ~1000 °C | Mn₃O₄ | Reduction of Mn₂O₃ |
| >1150 °C | MnO | Reduction of Mn₃O₄ |
Data modeled from thermal transformations of manganese oxide nanoparticles in inert/air atmospheres. osti.govresearchgate.net
Specific mechanistic investigations into the photochemical transformations of this compound are less common. However, many manganese complexes are known to be photosensitive. For instance, the metal-metal bond in dimanganese decacarbonyl, Mn₂(CO)₁₀, undergoes smooth homolytic cleavage upon UV irradiation to generate metal-centered radicals, a transformation widely used in photopolymerization. wiley-vch.de This suggests that the Mn-O bonds in this compound could potentially undergo photochemical activation, although dedicated studies are required to elucidate the specific pathways and products.
Lack of Specific Research Data on the Solution-Phase Reactivity of this compound
The reactivity of a metal alkoxide like this compound in solution is expected to be heavily influenced by the solvent's properties, such as polarity, coordinating ability, and protic or aprotic nature. Solvents can affect the aggregation state of the methoxide, the coordination number and geometry of the manganese center, and the lability of the methoxide ligands. These factors, in turn, would dictate its reactivity in processes like ligand exchange, catalysis, or decomposition.
For instance, studies on other Manganese(II) salts in different solvents provide some insight into the behavior of the Mn(II) ion. Research has shown that the coordination environment of the Mn(II) ion changes depending on the solvent. In methanol, the Mn(II) ion is octahedrally coordinated by solvent molecules. The nature of the solvent can influence the stability and structure of Mn(II) complexes, which would be a critical factor in the reactivity of this compound. For example, in strongly coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), solvent molecules might displace the methoxide ligands, leading to different reactive species in solution.
However, without specific experimental data—such as reaction rate constants in different solvents, spectroscopic studies of the solution species, or detailed mechanistic investigations—any discussion on the "Solvent Effects and Solution-Phase Reactivity Dynamics" of this compound would be speculative. The scientific record currently lacks the detailed research findings and data tables necessary to construct a thorough and authoritative article on this specific topic as requested. Further experimental research is required to elucidate the complex interplay between the solvent and the reactivity of this compound.
Catalytic Applications of Manganese Ii Methoxide and Its Derivatives
Homogeneous Catalysis in Organic Synthesis
In the realm of homogeneous catalysis, manganese(II) methoxide (B1231860) and related manganese compounds have shown significant promise in facilitating a range of organic reactions, including carboxylation, oxidation, epoxidation, and the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
While direct studies detailing the use of manganese(II) methoxide for the carboxylation of active methylene (B1212753) compounds are not extensively documented in the reviewed literature, the broader context of manganese-catalyzed C-C bond formation provides a foundation for its potential application. Manganese complexes are known to catalyze the α-methylation of ketones using methanol (B129727) as a C1 source, a reaction that involves the formation of a manganese-alkoxide intermediate. For instance, various ketones have been successfully methylated with methanol in the presence of a manganese catalyst and a base, achieving yields of up to 94%. This process suggests that a manganese methoxide species could be an active intermediate in C-C bond formation at the α-position of carbonyl compounds.
The proposed mechanism for such transformations often involves the in-situ formation of a manganese(III) alkoxide intermediate, which then releases an aldehyde to form a hydride complex. This reactivity highlights the potential for this compound to act as a precursor to catalytically active species in reactions involving the functionalization of active methylene groups.
Manganese-based catalysts are well-established in the field of oxidation and epoxidation reactions. While specific studies focusing solely on this compound are limited, research on various manganese(II) salts and complexes provides insight into the potential role of a methoxide ligand. Manganese(II) salts, in general, are effective catalysts for the oxidation of secondary alcohols and alkanes to ketones, utilizing hydrogen peroxide as the oxidant at ambient temperatures. These systems can achieve high turnover numbers, in some cases up to 10,000.
In the epoxidation of olefins, manganese catalysts are known to be highly efficient. The catalytic cycle often involves the formation of a high-valent manganese-oxo species, which acts as the oxygen transfer agent. The addition of co-catalysts or specific ligands can significantly enhance the catalytic activity and selectivity of these reactions. For instance, an in-situ prepared catalyst from a Mn(II) salt and pyridine-2-carboxylic acid has been shown to be effective for the oxidation of olefins to epoxides and cis-diols.
Although direct evidence is not prominent in the literature, it is plausible that this compound could serve as a precursor in these catalytic systems, with the methoxide ligand potentially influencing the electronic properties and reactivity of the active manganese species.
The application of manganese compounds in C-C bond formation is a rapidly developing area. A notable example that suggests a direct role for manganese alkoxides is in the alkoxycarbonylation of organoboranes. In this reaction, manganese carbonyl complexes react with organo(alkoxy)borates, which are formed from an organoborane and an alkoxide, to create a new C-C bond and form an ester product. acs.org The pre-formation of the organo(alkoxy)borate is crucial, as manganese carbonyls are highly reactive towards free alkoxides. acs.org
The proposed mechanism involves the reaction of a manganese carbonyl, such as Mn(CO)₅Br, with an organo(alkoxy)borate to form a Mn-alkoxy adduct. acs.org An intramolecular alkyl group transfer from the boron to a manganese-bound carbonyl ligand then occurs, followed by a nucleophilic attack of an alkoxide on the acyl carbon to release the final ester product. acs.org This process highlights a pathway where a manganese-methoxide or a related alkoxide species is a key intermediate in C-C bond formation.
Below is a table summarizing the proposed mechanistic steps in the manganese-mediated alkoxycarbonylation of organoboranes.
| Step | Description | Intermediate Species |
| 1 | Reaction of Mn(CO)₅Br with an organo(alkoxy)borate | Mn-alkoxy adduct |
| 2 | Intramolecular alkyl transfer from boron to a carbonyl ligand | Acyl-manganese complex |
| 3 | Nucleophilic attack by an alkoxide on the acyl carbon | - |
| 4 | Release of the ester product and regeneration of a manganese species | Ester and a reduced manganese species |
This table is based on the proposed mechanism for the alkoxycarbonylation of organoboranes mediated by manganese carbonyls and alkoxides. acs.org
Furthermore, manganese complexes have been utilized in borrowing hydrogen or hydrogen auto-transfer reactions with alcohols to form C-C and C-N bonds. These reactions proceed through the formation of manganese alkoxide intermediates, which then release an aldehyde or ketone. nih.gov
Role as a Pre-catalyst in Polymerization Processes
This compound and its derivatives also hold potential as pre-catalysts in the synthesis of polymers, particularly in ring-opening polymerization and olefin polymerization.
Metal alkoxides are widely used as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactides and lactones. While direct studies on this compound for this purpose are not extensively reported, the general mechanism of metal alkoxide-initiated ROP provides a strong indication of its potential role. Various metal alkoxides, including those of magnesium, zinc, and rare earth elements, have been shown to be effective initiators. rsc.orgresearchgate.netnih.gov
The polymerization is typically initiated by the nucleophilic attack of the alkoxide group on the carbonyl carbon of the cyclic monomer. This leads to the opening of the ring and the formation of a propagating polymer chain with an alkoxide end-group. The process continues with the sequential addition of monomer units.
Plausible Initiation and Propagation Steps in ROP Catalyzed by this compound:
Initiation: The methoxide ligand of Mn(OCH₃)₂ would attack the carbonyl carbon of the lactide or carbonate monomer, leading to the opening of the ring and the formation of a manganese-bound polymer chain with a methyl ester head group.
Propagation: The newly formed alkoxide end of the growing polymer chain would then attack another monomer molecule, continuing the chain growth.
The table below outlines the general characteristics of metal alkoxide-initiated ROP of lactides.
| Catalyst Type | Monomer | Typical Polymer Characteristics |
| Metal Alkoxides (e.g., Mg, Zn, K) | Lactide | Well-defined molecular weights, Low polydispersity indices |
| Rare Earth Alkoxides | Lactide O-Carboxyanhydrides | High yields, Narrow molecular weight distribution |
This table summarizes general findings for metal alkoxide-initiated ROP and suggests the potential outcomes for a this compound-based system. rsc.orgresearchgate.netnih.gov
The use of this compound as a direct pre-catalyst in olefin polymerization is not a well-documented area in the reviewed scientific literature. Olefin polymerization is predominantly catalyzed by transition metal complexes, often from Group 4 (like Ziegler-Natta and metallocene catalysts), and more recently, late transition metals. While manganese-based catalysts for olefin polymerization are being explored, the specific role of this compound in this context is not established.
The common mechanisms in olefin polymerization involve the coordination and insertion of the olefin into a metal-alkyl or metal-hydride bond. A pre-catalyst typically needs to be activated by a co-catalyst (like an alkylaluminum compound) to generate the active catalytic species. It is conceivable that this compound could be explored in conjunction with suitable co-catalysts, where the methoxide ligand might be replaced by an alkyl group to initiate polymerization. However, without specific research in this area, its role remains speculative.
Mechanistic Insights into Catalytic Cycles and Active Species
Catalysts derived from this compound precursors, typically in the form of manganese oxides (MnOx), exhibit complex catalytic cycles where the manganese center undergoes changes in oxidation state. The activity of these catalysts is intrinsically linked to the presence of multiple, accessible oxidation states of manganese (Mn²⁺, Mn³⁺, and Mn⁴⁺), which facilitate redox pathways essential for catalysis. rsc.org
The active species in many oxidation reactions are high-valent manganese-oxo intermediates. The formation of these species is a critical step in the catalytic cycle. For instance, in oxidation reactions utilizing peroxides, a manganese(II) center can react to form a high-valent Mn-oxo species, which then acts as the primary oxidant. researchgate.net Mechanistic studies have revealed that catalytic oxidation of alcohols can proceed via a hydrogen atom abstraction from the substrate by an electrophilic Mn-oxo species. researchgate.net
Activation of the Precursor: The this compound is converted, often through thermal decomposition or hydrolysis, into a catalytically active manganese oxide phase.
Formation of the Active Oxidant: The manganese center in the oxide lattice reacts with an oxidizing agent (e.g., O₂, H₂O₂) to form a high-valent manganese-oxo species.
Substrate Oxidation: The active species interacts with the substrate molecule, typically leading to its oxidation. This step may involve processes like hydrogen atom abstraction or electron transfer.
Product Release and Catalyst Regeneration: After the substrate is oxidized, the product is released, and the manganese center is reduced to a lower oxidation state. The catalyst is then ready to re-enter the cycle by reacting with the oxidant again.
The specific nature of the active sites depends heavily on the crystalline phase and morphology of the manganese oxide formed from the methoxide precursor. rsc.orgaaqr.org The presence of oxygen vacancies and a high proportion of surface oxygen species (like O²⁻ or O⁻) are crucial for high catalytic activity. rsc.org The synergistic action between different manganese valence states (e.g., the Mn³⁺/Mn⁴⁺ or Mn²⁺/Mn³⁺ redox couples) on the catalyst surface is considered essential for facilitating the electron transfer required in redox reactions. rsc.org For heterogeneous catalysts, surface-adsorbed reactants are key, with mechanisms often described by models such as the Langmuir-Hinshelwood, where reactants adsorb on the catalyst surface before reacting. quora.com
Development of Supported or Heterogeneous Catalysts from Methoxide Precursors
This compound can serve as a precursor for the synthesis of supported or heterogeneous catalysts, where the active manganese species are dispersed on a high-surface-area support material. This approach aims to enhance catalyst stability, activity, and selectivity, while also simplifying catalyst recovery and recycling. acs.orgcardiff.ac.uk The preparation method typically involves impregnating a support material (like alumina, silica (B1680970), or titania) with a solution of the manganese precursor, followed by a calcination step to decompose the methoxide and form dispersed manganese oxide nanoparticles on the support surface. lehigh.edu
The choice of support material is critical as it can significantly influence the catalyst's physicochemical properties and performance. acs.org Interactions between the manganese oxide and the support can affect the dispersion of the active phase, its redox properties, and the stabilization of specific manganese oxide phases. lehigh.edu
For example, titania and zirconia have been shown to be effective supports for manganese catalysts, promoting heterogeneous catalysis with minimal leaching of the active metal. acs.org In contrast, silica supports might lead to highly dispersed manganese phases but can sometimes result in leaching, indicating a weaker interaction with the active species. acs.org The development of these catalysts involves optimizing several factors, including the manganese loading, the choice of precursor, and the calcination temperature, which determines the final oxidation state of the manganese. lehigh.edu
Research on supported manganese oxide catalysts has provided insights into how different supports and precursors affect the final catalytic properties. Although literature specifically detailing this compound is limited, data from other common precursors like acetates and nitrates provide a strong indication of the expected behavior.
| Precursor | Support | Resulting Active Phase (Post-Calcination) | Key Findings/Observations | Reference |
|---|---|---|---|---|
| Manganese Nitrate (B79036) | γ-Alumina (γ-Al₂O₃) | MnO₂ (below 700 K), Mn₂O₃ (at 900 K) | Dispersion was found to be poor, with crystalline MnOx observed at loadings above 2 wt%. | lehigh.edu |
| Manganese Acetate (B1210297) | γ-Alumina (γ-Al₂O₃) | Highly dispersed manganese oxide | Resulted in superior catalytic activity compared to nitrate precursors due to higher dispersion of the active phase. | lehigh.edu |
| Potassium Permanganate (KMnO₄) | γ-Alumina (γ-Al₂O₃) | Birnessite, Cryptomelane | After washing to remove potassium byproducts, the resulting catalyst showed good activity for soot combustion, comparable to a Pt/alumina catalyst. | mdpi.com |
| Manganese Precursors (unspecified) | Titania (TiO₂), Zirconia (ZrO₂) | Dispersed Manganese Oxides (e.g., Mn₃O₄) | These supports promoted strictly heterogeneous catalysis with nondetectable leaching of manganese. | acs.org |
| Manganese Precursors (unspecified) | Mesoporous Cobalt Oxide (m-Co₃O₄) | MnOₓ Nanoparticles | A hybrid oxide catalyst that showed high activity and selectivity for CO₂ hydrogenation to methanol, highlighting the importance of the interface between the manganese and cobalt oxides. | core.ac.uk |
The data suggest that alkoxide precursors like this compound would likely yield highly dispersed active phases, similar to acetate precursors, potentially leading to enhanced catalytic performance. The ultimate goal in developing these supported systems is to create stable, highly active, and selective heterogeneous catalysts by carefully controlling the interaction between the manganese oxide species and the support material. acs.orglehigh.edu
Precursor Chemistry for Advanced Materials Synthesis
Sol-Gel Processing of Manganese Oxide and Mixed-Metal Oxide Materials
The sol-gel process is a versatile wet-chemical technique for fabricating metal oxides from molecular precursors, typically metal alkoxides. wikipedia.org For manganese(II) methoxide (B1231860), the process involves two primary reactions: hydrolysis and condensation.
Hydrolysis: The methoxide ligands (-OCH₃) on the manganese precursor react with water, replacing the methoxide groups with hydroxyl groups (-OH).
Mn(OCH₃)₂ + 2H₂O → Mn(OH)₂ + 2CH₃OH
Condensation: The resulting manganese hydroxide (B78521) molecules, or unhydrolyzed manganese(II) methoxide, react with each other to form Mn-O-Mn bridges, releasing water or methanol (B129727). This polycondensation process leads to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid.
As the condensation reactions continue, the particles link together to form a three-dimensional network that spans the entire volume of the liquid, resulting in a "gel." researchgate.net The properties of the final manganese oxide material, such as porosity and surface area, are heavily influenced by the conditions during the sol-gel process, including the water-to-alkoxide ratio, the type of solvent, pH, and temperature. Subsequent drying and heat treatment (calcination) of the gel are used to remove residual organics and solvent, leading to the formation of crystalline manganese oxide phases like MnO, Mn₂O₃, or Mn₃O₄. nih.gov
While metal alkoxides are common precursors in sol-gel synthesis, the use of manganese salts like chlorides or acetates is also frequently reported for producing manganese oxide films and nanoparticles. researchgate.net
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques used to deposit high-quality thin films onto substrates. The selection of a suitable precursor is critical for the success of these processes. azonano.com Metal alkoxides, including this compound, are a class of compounds explored for these applications due to their potential for volatility. azonano.com
For a precursor to be effective in CVD or ALD, it must exhibit several key properties:
Volatility: The precursor must be easily vaporized and transported in the gas phase to the substrate surface without premature decomposition.
Thermal Stability: It should be stable enough to prevent decomposition in the gas lines but reactive enough to deposit on the heated substrate.
Reactivity: The precursor must react cleanly on the substrate surface, ideally with a co-reactant (like water, oxygen, or ozone), to form the desired manganese oxide film with minimal impurities. azonano.comresearchgate.net
In a typical ALD process for manganese oxide, pulses of the this compound vapor would be introduced into the reaction chamber to chemisorb as a monolayer on the substrate. This would be followed by purging the excess precursor and then introducing an oxygen source (e.g., H₂O) to react with the adsorbed layer, forming manganese oxide. This cycle is repeated to build the film layer by layer. While various organometallic manganese compounds, such as those with cyclopentadienyl (B1206354) or amidinate ligands, are actively researched for CVD and ALD, manganese alkoxides remain a fundamental class of potential precursors. researchgate.netchemrxiv.org
Hydrothermal and Solvothermal Routes to Manganese-Based Nanomaterials
Hydrothermal and solvothermal synthesis are widely used methods for producing crystalline nanomaterials from solutions at elevated temperatures and pressures. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs organic solvents. researchgate.nettycorun.com These methods are highly effective for controlling the size, shape, and crystal phase of manganese-based nanomaterials. cambridge.org
The typical precursors used in these routes are manganese salts such as manganese chloride, manganese sulfate, manganese nitrate (B79036), or potassium permanganate, which are reacted under specific temperature and pressure conditions. acs.orgripublication.comnih.gov For instance, different crystalline phases of MnO₂ (α, β, γ, δ) can be selectively synthesized by adjusting the reactants, temperature, and additives in a hydrothermal reactor. researchgate.netcambridge.org
While this compound is not a commonly cited precursor for hydrothermal synthesis, its high reactivity with water would lead to rapid hydrolysis, forming manganese(II) hydroxide. This in-situ formed hydroxide could then act as the intermediate that dehydrates and crystallizes into various manganese oxides under hydrothermal conditions. In solvothermal synthesis using a non-aqueous solvent like ethanol (B145695), the reaction of this compound would be more controlled, potentially offering a pathway to manganese oxide nanomaterials. However, the literature predominantly focuses on the use of manganese acetates or nitrates in solvothermal preparations of manganese oxides and sulfides. beilstein-journals.orgcambridge.orgresearchgate.net
| Precursor(s) | Method | Resulting Material | Typical Morphology |
|---|---|---|---|
| KMnO₄ and MnSO₄ | Hydrothermal | α-MnO₂, β-MnO₂ | Nanorods, Nanowires acs.org |
| Mn(NO₃)₂ | Hydrothermal | Mn₃O₄ | Nanoparticles mdpi.com |
| Mn(CH₃COO)₂ | Solvothermal | γ-MnS | Hollow Spheres cambridge.org |
| KMnO₄ and Ethylene Glycol | Hydrothermal | γ-MnOOH | Nanorods epa.gov |
Synthesis of Manganese-Containing Coordination Polymers and Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The synthesis typically involves dissolving a metal salt and an organic linker in a suitable solvent or solvent mixture, followed by crystallization, often under solvothermal conditions. researchgate.netmdpi.com
For manganese-based MOFs, common precursors are soluble Mn(II) salts like manganese(II) nitrate, manganese(II) chloride, or manganese(II) perchlorate, which readily provide Mn²⁺ ions in solution to coordinate with the linker molecules. researchgate.netmdpi.comtandfonline.comgoogle.com The choice of solvent (e.g., methanol, ethanol, dimethylformamide) is crucial for dissolving the precursors and mediating the crystallization process. rsc.org
This compound could theoretically serve as a source of Mn²⁺ ions for MOF synthesis. Its reaction with a protic organic linker (e.g., a carboxylic acid, H₂L) could proceed via an acid-base type reaction, eliminating methanol and forming the Mn-linker coordination bond:
Mn(OCH₃)₂ + 2H₂L → Mn(L)₂ + 2CH₃OH
This approach avoids the presence of potentially coordinating counter-ions like nitrate or chloride from metal salts. However, in practice, simple manganese salts are more widely used due to their high solubility, stability, and lower cost. researchgate.net
Control of Morphology, Crystallinity, and Microstructure in Derived Materials
In sol-gel synthesis, the rate of hydrolysis and condensation of the this compound precursor is a critical parameter. researchgate.net Rapid hydrolysis tends to produce large, aggregated particles, whereas slower, controlled hydrolysis can lead to the formation of smaller, monodisperse nanoparticles. This rate can be tuned by adjusting factors such as pH, temperature, and the water-to-precursor ratio.
In hydrothermal and solvothermal methods, parameters such as reaction time, temperature, solvent type, and the use of surfactants or capping agents play a decisive role in shaping the final product. cambridge.orgrsc.org For example, the transformation of one manganese oxide phase to another (e.g., from layered δ-MnO₂ to tunnel-structured α-MnO₂) can be directed by controlling the reaction time and temperature, leading to distinct morphologies like nanowires or urchin-like assemblies. cambridge.org The precursor itself influences the initial nucleation and growth kinetics, which sets the foundation for the final material structure. The decomposition and reaction pathway of the precursor dictates the availability of building blocks for crystal growth.
| Parameter | Effect on Morphology & Crystallinity | Relevant Synthesis Method(s) |
|---|---|---|
| pH / Acidity | Influences hydrolysis rate and can select for different crystalline phases of MnO₂. rsc.org | Sol-Gel, Hydrothermal |
| Temperature | Affects reaction kinetics, crystal growth rate, and can induce phase transformations. cambridge.orgepa.gov | Sol-Gel, Hydrothermal, Solvothermal, CVD |
| Reaction Time | Controls the extent of crystal growth and can lead to morphological and phase evolution over time. cambridge.orgrsc.org | Hydrothermal, Solvothermal |
| Precursor Concentration | Impacts nucleation density, affecting final particle size and aggregation. rsc.org | All methods |
| Solvent | Affects precursor solubility and reactivity, can influence the resulting phase and morphology. cambridge.org | Sol-Gel, Solvothermal |
Elucidation of Precursor-to-Product Transformation Pathways
Understanding the mechanism by which a molecular precursor transforms into the final solid-state material is crucial for rational materials design. For this compound, the transformation pathway begins with the cleavage of the Mn-O(CH₃) bonds.
In aqueous or humid environments, this occurs via hydrolysis , leading to the formation of manganese hydroxide, Mn(OH)₂, as a key intermediate. This hydroxide can then undergo dehydration and rearrangement upon heating or aging to form various manganese oxides. The specific oxide phase that forms (e.g., MnO, Mn₃O₄) depends on the temperature and atmospheric conditions (e.g., presence or absence of oxygen) during the subsequent heat treatment (calcination). epa.gov
Mn(OCH₃)₂ → [Hydrolysis] → Mn(OH)₂ → [Calcination] → MnO, Mn₃O₄, etc.
In hydrothermal synthesis, intermediates such as γ-MnOOH can form, which then transform into more stable phases like β-MnO₂ upon prolonged reaction or increased temperature. nih.gov This evolution often proceeds through a dissolution-recrystallization mechanism or a solid-state phase transition. researchgate.net The presence of Mn(II) ions, which can be generated from the precursor, has also been shown to promote the phase transformation between different manganese oxides, acting as either a catalyst or a reactant in a redox-driven process. digitellinc.comrsc.org The study of these pathways often involves a combination of experimental techniques, such as time-resolved X-ray diffraction and electron microscopy, to capture the structural and morphological evolution of the material from the initial precursor reaction to the final crystalline product. nih.govescholarship.org
Theoretical and Computational Chemistry of Manganese Ii Methoxide
Electronic Structure Calculations (DFT, Ab Initio) of Monomeric and Oligomeric Species
The electronic structure of manganese(II) methoxide (B1231860) can be investigated using methods like Density Functional Theory (DFT) and ab initio calculations. These studies are crucial for understanding the nature of the Mn-O bond, the distribution of electron density, and the magnetic properties of the compound.
For a monomeric Mn(OCH₃)₂ species, the manganese(II) center has a d⁵ electronic configuration. In a high-spin state, which is typical for Mn(II) complexes, there would be five unpaired electrons. DFT calculations, often employing functionals like B3LYP or PBE, can be used to determine the optimized geometry and the ground electronic state. Due to the d⁵ configuration, there is no ligand field stabilization energy in the high-spin state, which can lead to structural lability.
Oligomeric species of manganese(II) methoxide, such as dimers [Mn₂(OCH₃)₄] or larger clusters, are also likely to exist. In these structures, methoxide ligands would bridge between manganese centers. Computational studies on such oligomers would focus on the nature and strength of the magnetic coupling (ferromagnetic or antiferromagnetic) between the Mn(II) centers, which is mediated by the bridging methoxide groups. The Mn-O-Mn bond angle and the Mn-Mn distance are critical parameters determining the magnetic properties, which can be accurately predicted by DFT calculations. For instance, studies on other transition metal alkoxides have shown that the magnetic exchange coupling is highly sensitive to these structural parameters.
Table 1: Representative Theoretical Methods for Electronic Structure Calculations of Manganese(II) Complexes
| Method | Typical Application | Information Obtained |
| Density Functional Theory (DFT) | Geometry optimization, electronic ground state determination, magnetic properties | Optimized molecular structure, Mulliken charges, spin densities, magnetic exchange coupling constants |
| Ab initio (e.g., MP2, CCSD(T)) | High-accuracy energy calculations | More accurate electronic energies, benchmarking for DFT results |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a valuable tool for elucidating the mechanisms of reactions involving this compound, such as hydrolysis, alcoholysis, or oxidation. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.
For example, the hydrolysis of this compound can be modeled to understand the stepwise process of ligand exchange. This would involve calculating the energies of reactant and product complexes with water and methanol (B129727), as well as the transition states connecting them. Such calculations could reveal whether the mechanism is associative or dissociative.
Transition state theory combined with computational chemistry allows for the calculation of reaction rates. The vibrational frequencies of the transition state structure are used to calculate the zero-point vibrational energy and to confirm that it is a true first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency).
Prediction and Interpretation of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. This information is invaluable for assigning the peaks in experimental infrared (IR) and Raman spectra to specific molecular motions, such as the Mn-O stretching and bending modes, as well as the internal vibrations of the methoxide ligand.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. For high-spin d⁵ Mn(II) complexes, d-d transitions are spin-forbidden and therefore expected to be very weak. The UV-Vis spectrum of this compound is likely to be dominated by charge-transfer bands at higher energies.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For the paramagnetic Mn(II) ion, EPR spectroscopy is a powerful characterization technique. Computational methods can predict the g-tensor and hyperfine coupling constants, which are key parameters obtained from an EPR spectrum.
Table 2: Computationally Predicted Spectroscopic Data for a Hypothetical Monomeric Mn(OCH₃)₂
| Spectroscopic Technique | Predicted Feature | Computational Method |
| IR Spectroscopy | Strong absorptions corresponding to C-H and C-O stretching, and Mn-O stretching modes. | DFT |
| UV-Vis Spectroscopy | Weak d-d transitions, more intense charge-transfer bands. | TD-DFT |
| EPR Spectroscopy | Isotropic g-value close to 2, characteristic hyperfine splitting. | DFT |
Ligand Field Theory and Molecular Orbital Analysis in this compound Systems
Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide a framework for understanding the electronic structure and bonding in transition metal complexes like this compound.
In a hypothetical octahedral coordination environment, the five d-orbitals of the Mn(II) ion would split into a lower-energy t₂g set and a higher-energy e_g set. For a high-spin d⁵ configuration, each of these five orbitals would be singly occupied. In a tetrahedral environment, the splitting would be inverted and smaller, with a lower-energy e set and a higher-energy t₂ set.
A molecular orbital diagram for an octahedral [Mn(OCH₃)₆]⁴⁻ complex would show the formation of bonding and antibonding MOs from the interaction of the manganese 3d, 4s, and 4p orbitals with the appropriate symmetry-adapted linear combinations of the methoxide ligand orbitals. The five d-electrons of the Mn(II) ion would occupy the t₂g and e_g* orbitals. The energy difference between these sets of orbitals is the ligand field splitting parameter, Δ_o. For a weak-field ligand like methoxide, this splitting is expected to be small, favoring a high-spin configuration.
Simulations of Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in solution. These simulations model the movement of atoms and molecules over time, providing insights into solvation, aggregation, and intermolecular interactions.
In a protic solvent like methanol, MD simulations could reveal the structure of the solvation shell around a this compound molecule or cluster. Hydrogen bonding between the solvent molecules and the methoxide ligands would be a key intermolecular interaction to investigate. The simulations could also be used to study the dynamics of ligand exchange between coordinated and bulk solvent molecules.
Force fields for MD simulations of manganese(II) complexes need to be carefully parameterized to accurately describe the interactions between the metal ion and the ligands. This can be done by fitting the force field parameters to reproduce experimental data or results from high-level quantum mechanical calculations.
Future Research Directions and Emerging Applications
Design of Next-Generation Catalysts with Tunable Reactivity
The development of catalysts with precisely controlled reactivity is a cornerstone of modern chemical synthesis. Manganese(II) methoxide (B1231860) offers a versatile platform for designing such catalysts due to the tunable nature of the manganese center and the potential for ligand modification.
Future research will likely focus on modifying the methoxide ligand or introducing auxiliary ligands to alter the electronic and steric environment of the manganese ion. This approach can influence the catalyst's activity and selectivity in various organic transformations. For instance, the reactivity of manganese catalysts in C-H amination has been shown to be tunable through ligand modification, suggesting that even simple ligands like methoxide can be a starting point for developing highly selective catalysts. nih.gov By systematically altering the ligand sphere, it may be possible to create catalysts that are highly reactive towards specific substrates while remaining inert to others, a key principle in chemoselectivity. nih.gov
The following table summarizes potential research directions for developing tunable catalysts based on Manganese(II) methoxide:
| Research Direction | Potential Application | Rationale |
|---|---|---|
| Ligand Exchange Reactions | Fine chemical synthesis | Introduction of chiral or sterically demanding ligands to induce enantioselectivity or regioselectivity. |
| Formation of Heterometallic Species | Polymerization, C-C bond formation | Incorporation of other metals to create synergistic catalytic effects. |
| Controlled Oxidation State | Oxidation catalysis | Tuning the redox potential of the Mn(II)/Mn(III) couple to control oxidative power. |
Exploration of Novel Material Architectures and Functions
This compound is a valuable precursor for the synthesis of advanced manganese-based materials, including manganese oxides and metal-organic frameworks (MOFs). Its utility lies in its ability to decompose cleanly to form manganese oxide species or to react with organic linkers to build up porous framework structures.
The synthesis of manganese oxides with controlled morphologies and crystallographic phases is an active area of research. uconn.edu this compound can serve as a molecular precursor in sol-gel or chemical vapor deposition processes, offering precise control over the resulting material's properties. These materials are of interest for applications in energy storage, catalysis, and environmental remediation. youtube.com
Furthermore, this compound can be employed in the synthesis of manganese-based MOFs. These materials are highly porous and have tunable structures, making them promising for gas storage, separation, and catalysis. The use of a simple precursor like this compound could facilitate the synthesis of novel MOF architectures with tailored functionalities.
The table below outlines potential material architectures derivable from this compound and their emerging functions:
| Material Architecture | Synthesis Route from Mn(II) methoxide | Potential Functions |
|---|---|---|
| Nanostructured Manganese Oxides | Sol-gel, hydrothermal synthesis | Supercapacitors, battery electrodes, oxidation catalysts. |
| Manganese-Based MOFs | Solvothermal synthesis with organic linkers | Gas storage and separation, heterogeneous catalysis. |
| Thin Films | Chemical vapor deposition, spin coating | Electronic and magnetic devices, protective coatings. |
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry emphasize the use of abundant, non-toxic materials and the development of energy-efficient chemical processes. Manganese is an earth-abundant metal, and its compounds are generally of low toxicity, making this compound an attractive candidate for sustainable chemical applications.
Future research is expected to focus on utilizing this compound in catalytic systems that replace precious metal catalysts, such as those based on palladium or platinum. Manganese-based catalysts have already shown promise in a variety of organic reactions, including oxidations and C-C bond formation. rsc.org The use of a simple, readily available precursor like this compound aligns with the goals of reducing cost and environmental impact in chemical manufacturing.
Moreover, reactions catalyzed by manganese complexes can often be performed under milder conditions and may use more environmentally benign oxidants like hydrogen peroxide. rsc.org The integration of this compound into such processes could lead to the development of more sustainable routes for the production of pharmaceuticals, agrochemicals, and other valuable chemicals.
Advanced In-Situ Characterization for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts and materials. Advanced in-situ characterization techniques allow for the real-time monitoring of chemical transformations, providing valuable insights into the structure and behavior of reactive intermediates.
Future studies on reactions involving this compound will likely employ a suite of in-situ spectroscopic and diffraction techniques to probe the reaction pathways. For example, techniques like Fourier-transform infrared (FTIR) spectroscopy and X-ray absorption spectroscopy (XAS) can be used to identify transient manganese species and to follow changes in the coordination environment of the manganese center during a catalytic cycle. The application of these operando methods to manganese-based systems is a growing field of research.
The following table lists advanced characterization techniques and the type of information they can provide for reactions involving this compound:
| Characterization Technique | Information Obtainable | Relevance to Research |
|---|---|---|
| In-situ FTIR/Raman Spectroscopy | Identification of vibrational modes of reactants, products, and intermediates. | Elucidation of reaction pathways and kinetics. |
| In-situ X-ray Absorption Spectroscopy (XAS) | Determination of manganese oxidation state and local coordination environment. | Understanding the electronic and structural dynamics of the catalyst. |
| In-situ X-ray Diffraction (XRD) | Monitoring changes in the crystalline structure of solid-state materials. | Studying the formation and transformation of manganese-based materials. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Characterization of paramagnetic manganese species. | Probing the electronic structure of manganese intermediates. nih.gov |
Bio-Inspired Chemistry and this compound Analogs
Nature utilizes manganese complexes in a variety of biological processes, most notably in the oxygen-evolving complex of photosystem II. The study of synthetic analogs of these biological systems, known as bio-inspired chemistry, provides valuable insights into the mechanisms of these natural processes and can inspire the design of new catalysts for challenging chemical transformations.
While complex ligands are often used to model the active sites of manganese-containing enzymes, simple ligands like methoxide can also play a role in understanding fundamental aspects of their reactivity. For instance, manganese(III)-methoxo complexes have been synthesized and characterized as part of efforts to model the behavior of manganese in biological systems. nih.gov The study of such simple model compounds can help to elucidate the influence of individual ligands on the electronic structure and reactivity of the manganese center.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Manganese(II) methoxide, and how can purity be validated?
- Methodological Answer : this compound synthesis typically involves reacting manganese chloride with sodium methoxide in anhydrous methanol under inert gas (e.g., argon). Critical parameters include temperature control (20–25°C), stoichiometric ratios (1:2 MnCl₂:NaOCH₃), and rigorous exclusion of moisture. Purity validation requires elemental analysis (e.g., inductively coupled plasma mass spectrometry, ICP-MS) and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of unreacted precursors or hydrolysis products (e.g., MnO or Mn(OH)₂). For reproducible results, document reaction times, solvent quality, and inert atmosphere integrity .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coats, safety goggles). Avoid inhalation of fine powders; employ wet methods to suppress dust. Store in airtight containers under inert gas to prevent oxidation or moisture-induced decomposition. Emergency measures for exposure include rinsing skin/eyes with water for 15 minutes and seeking medical evaluation for respiratory irritation. Reference safety data sheets (SDS) for manganese compounds, which highlight acute toxicity risks (e.g., CNS effects) and recommend first-aid protocols .
Q. How can the stability of this compound be assessed under varying environmental conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and moisture sensitivity. Monitor structural integrity via X-ray diffraction (XRD) before/after exposure to humidity, oxygen, or light. Compare kinetic stability using accelerated aging tests (e.g., 40°C/75% relative humidity for 4 weeks). Document changes in color, solubility, or reactivity to identify degradation pathways .
Advanced Research Questions
Q. How do discrepancies in reported crystallographic data for this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from variations in synthesis conditions (e.g., trace oxygen leading to Mn³⁺ impurities) or refinement software limitations. Use single-crystal X-ray diffraction (SCXRD) with SHELXL for high-precision refinement . Cross-validate with spectroscopic techniques (e.g., electron paramagnetic resonance, EPR) to detect oxidation states. Publish raw diffraction data and refinement parameters to enable peer verification .
Q. What analytical methods are most reliable for quantifying Mn²⁺ content in this compound, and how do they address interference from oxidized species?
- Methodological Answer : Potentiometric titration with EDTA selectively binds Mn²⁺ at pH 4–5, while atomic absorption spectroscopy (AAS) quantifies total manganese. To distinguish Mn²⁺ from Mn³⁺/Mn⁴⁺, combine redox titration (e.g., potassium permanganate back-titration) with X-ray photoelectron spectroscopy (XPS) for oxidation state analysis. Calibrate instruments using certified MnO (Mn²⁺) and MnO₂ (Mn⁴⁺) standards .
Q. How does this compound’s reactivity compare to other manganese alkoxides in catalytic applications?
- Methodological Answer : Design comparative studies using kinetic profiling (e.g., turnover frequency in epoxidation reactions). Evaluate electronic effects via cyclic voltammetry (CV) to measure redox potentials. Structural insights from extended X-ray absorption fine structure (EXAFS) can correlate coordination geometry (e.g., tetrahedral vs. octahedral) with catalytic efficiency. Address contradictions in literature by standardizing reaction conditions (solvent, temperature, substrate ratios) .
Data Presentation
Table 1 : Analytical Methods for this compound Characterization
| Parameter | Technique | Key Considerations |
|---|---|---|
| Purity | ICP-MS, FTIR | Calibrate against anhydrous Mn standards |
| Oxidation State | XPS, EPR | Avoid beam-induced sample degradation |
| Crystallinity | SCXRD (SHELXL) | Refine with high-resolution data (≤1 Å) |
| Thermal Stability | TGA | Use inert atmosphere (N₂/Ar) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
